3-Picolylamine

Description

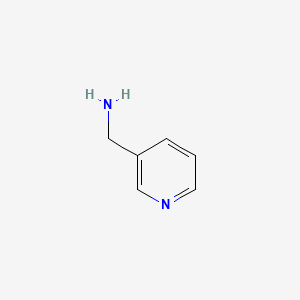

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044424 | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-52-0 | |

| Record name | 3-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Picolylamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Picolylamine, also known as 3-(aminomethyl)pyridine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds.[1][2] Its unique structure, featuring a pyridine ring and a primary amine, imparts a combination of aromatic and nucleophilic properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound is a derivative of pyridine with an aminomethyl substituent at the 3-position.[1] The presence of both a basic pyridine ring and a primary amino group allows for a diverse range of chemical modifications, making it an ideal scaffold for creating complex molecular architectures.[1]

| Identifier | Value |

| CAS Number | 3731-52-0 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | (Pyridin-3-yl)methanamine |

| Synonyms | 3-(Aminomethyl)pyridine, Picolamine |

| SMILES | NCc1cccnc1 |

| InChI | 1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 |

| InChI Key | HDOUGSFASVGDCS-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature and is completely miscible with water.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -21 °C |

| Boiling Point | 73-74 °C at 1 mmHg |

| Density | 1.062 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.551 |

| Flash Point | 100 °C |

| Solubility | Completely miscible in water, ethanol, and ether |

| pKa | Not explicitly available in search results |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 3-cyanopyridine. This process typically utilizes a metal catalyst, such as Raney nickel, under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanopyridine (General Procedure)

This protocol is a generalized representation based on patent literature and may require optimization for specific laboratory or industrial scales.

Materials:

-

3-Cyanopyridine

-

Raney Nickel (catalyst)

-

Solvent (e.g., water, methanol, or a mixture)

-

Acetic Acid (to maintain pH)

-

Hydrogen gas

Procedure:

-

A solution of 3-cyanopyridine is prepared in the chosen solvent within a high-pressure reactor (autoclave).

-

A slurry of Raney nickel catalyst in water is added to the reactor.

-

Acetic acid is added to the reaction mixture to maintain a constant pH, typically around 5.

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (e.g., to 1 bar).

-

The reaction mixture is stirred at room temperature.

-

Hydrogen uptake is monitored until the theoretical amount for the reduction of the nitrile group has been consumed.

-

Upon completion, the reactor is depressurized and purged with an inert gas.

-

The catalyst is removed by filtration.

-

The resulting solution containing this compound can then be purified by distillation or other appropriate methods.

Applications in Drug Development and Research

This compound is a highly valued building block in medicinal chemistry due to the prevalence of the pyridine scaffold in FDA-approved drugs. Its bifunctional nature allows for its incorporation into a wide range of molecular frameworks to generate novel therapeutic agents.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its pyridine ring and amine functional group enable a variety of chemical transformations, making it instrumental in creating complex molecules for drug discovery.[1] Derivatives of this compound have been investigated for their potential as anticancer agents, with some showing activity against lung and breast cancer cell lines. It is also a building block for drugs targeting neurological disorders.

References

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-(aminomethyl)pyridine, a pivotal building block in the pharmaceutical and agrochemical industries. This document details three core synthesis methodologies: the catalytic hydrogenation of 3-cyanopyridine, the Gabriel synthesis commencing from 3-(chloromethyl)pyridine, and the reductive amination of 3-pyridinecarboxaldehyde. Each method is presented with an in-depth analysis of reaction mechanisms, comparative quantitative data, and detailed experimental protocols. Furthermore, this guide incorporates visualizations of the synthetic routes and experimental workflows using the DOT language to facilitate a clear and concise understanding of the chemical transformations.

Introduction

3-(Aminomethyl)pyridine, also known as 3-picolylamine, is a versatile heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide explores the most established and industrially relevant methods for its preparation, providing the necessary technical details for laboratory-scale synthesis and process development.

Core Synthesis Pathways

The synthesis of 3-(aminomethyl)pyridine can be achieved through several distinct chemical routes. The most prominent and widely employed pathways are:

-

Catalytic Hydrogenation of 3-Cyanopyridine: A direct and atom-economical method involving the reduction of the nitrile group.

-

Gabriel Synthesis from 3-(Chloromethyl)pyridine: A classic and reliable method for the synthesis of primary amines, avoiding over-alkylation.

-

Reductive Amination of 3-Pyridinecarboxaldehyde: A versatile one-pot reaction that converts an aldehyde directly to an amine.

The following sections will provide a detailed examination of each of these pathways.

Pathway 1: Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine (nicotinonitrile) is a widely used industrial method for the production of 3-(aminomethyl)pyridine. This process involves the reduction of the nitrile functional group in the presence of a metal catalyst and a hydrogen source.

Reaction Mechanism

The reaction proceeds via the adsorption of 3-cyanopyridine and hydrogen onto the surface of the catalyst. The nitrile group is then sequentially hydrogenated, first to an imine intermediate, which is further reduced to the primary amine.

Catalysts and Reaction Conditions

Several catalysts are effective for this transformation, with Raney Nickel and Palladium on Carbon (Pd/C) being the most common. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Raney Nickel | 35 | 0.3 MPa (3 bar) | Acetic acid/Water | 2 | Not specified | [1] |

| Pd/C | 30-50 | 6 | Methanol/H₂SO₄ | Not specified | 72 | [2] |

Experimental Protocols

3.3.1. Hydrogenation using Raney Nickel

-

Procedure: 20.8g of 3-cyanopyridine, 13.4g of acetic acid, 27.2g of water, and 0.17g of Raney nickel catalyst are charged into a nitrogen-purged autoclave.[1] Hydrogen is introduced to a pressure of 0.3 MPa, and the reaction mixture is maintained at 35°C for 2 hours with stirring.[1] The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

3.3.2. Hydrogenation using Palladium on Carbon (Pd/C)

-

Procedure: In a suitable reactor, 3-cyanopyridine is dissolved in methanol containing a catalytic amount of sulfuric acid. The Pd/C catalyst is added, and the mixture is hydrogenated at 30-50°C under a hydrogen pressure of 6 bar.[2] After the reaction is complete, the catalyst is removed by filtration, and the 3-(aminomethyl)pyridine is isolated from the filtrate. A yield of 72% for 3-(aminomethyl)pyridine can be achieved with this method.[2]

Synthesis Pathway Diagram

Pathway 2: Gabriel Synthesis from 3-(Chloromethyl)pyridine

The Gabriel synthesis is a robust method for preparing primary amines that avoids the formation of secondary and tertiary amine byproducts.[3][4][5][6][7] This pathway involves the N-alkylation of potassium phthalimide with 3-(chloromethyl)pyridine, followed by the liberation of the primary amine.

Reaction Mechanism

The synthesis proceeds in two main steps. First, the phthalimide anion acts as a nucleophile and displaces the chloride from 3-(chloromethyl)pyridine in an S(_N)2 reaction to form N-(3-pyridylmethyl)phthalimide.[5][6][7] In the second step, the phthalimide group is removed, typically by hydrazinolysis (the Ing-Manske procedure), to release the desired 3-(aminomethyl)pyridine and form a stable phthalhydrazide byproduct.[3]

Experimental Protocols

4.2.1. Step 1: Synthesis of N-(3-pyridylmethyl)phthalimide

-

Procedure: Potassium phthalimide is reacted with 3-(chloromethyl)pyridine hydrochloride in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, the intermediate product, N-(3-pyridylmethyl)phthalimide, is isolated by precipitation and filtration.

4.2.2. Step 2: Hydrazinolysis to 3-(Aminomethyl)pyridine

-

Procedure: The N-(3-pyridylmethyl)phthalimide from the previous step is suspended in ethanol. Hydrazine hydrate is added to the suspension, and the mixture is refluxed.[3] This leads to the cleavage of the phthalimide group and the formation of 3-(aminomethyl)pyridine. The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The final product is then isolated from the filtrate by distillation.

Synthesis Pathway Diagram

References

- 1. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]

- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]

Spectroscopic Profile of 3-Picolylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Picolylamine (also known as 3-(aminomethyl)pyridine), a key building block in pharmaceutical and materials science. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, 300 MHz[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.75 | d | 2.0 | H-2 (Pyridine) |

| 8.59 | d | 0.3 | H-6 (Pyridine) |

| 7.88 | d | 7.8 | H-4 (Pyridine) |

| 7.42 | dd | 4.9, 0.7 | H-5 (Pyridine) |

| 3.85 | s | - | -CH₂- (Methylene) |

| 2.06 | s (broad) | - | -NH₂ (Amine) |

d: doublet, dd: doublet of doublets, s: singlet, Pyridine ring numbering starts from the nitrogen atom.

¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~45 | -CH₂- (Methylene) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (Amine) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Medium | C=C stretch (Pyridine ring) |

| ~1580 | Medium | C=C stretch (Pyridine ring) |

| ~1480 | Medium | C=N stretch (Pyridine ring) |

| 1430 - 1470 | Medium | CH₂ bend |

| 800 - 700 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [M-H]⁺ |

| 93 | Moderate | [M-NH]⁺ |

| 80 | High | [M-CH₂NH₂]⁺ (Pyridinium cation) |

| 79 | Moderate | [C₅H₅N]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of 3 seconds. 16 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse-acquire sequence is employed. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are used. Several hundred to a few thousand scans may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed with an exponential window function followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization. A dilute solution of the sample in a volatile solvent such as methanol or dichloromethane is injected into the GC.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure the elution of the compound.

-

Ionization: Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

-

Detection: The abundance of each ion is measured by an electron multiplier detector. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different techniques.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A diagram showing the logical connections between different spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Safe Handling of 3-Picolylamine (CAS: 3731-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Picolylamine (also known as 3-(Aminomethyl)pyridine), a versatile intermediate in the pharmaceutical and fine chemical industries.[1] Adherence to strict safety protocols is imperative when handling this compound due to its hazardous nature. This document summarizes key safety information, handling procedures, and emergency responses to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. The compound is a colorless to slightly pale yellow, clear liquid with an amine-like odor. It is soluble in water, chloroform, ethyl acetate, and methanol.[2]

| Property | Value | Source |

| Molecular Formula | C6H8N2 | [3][4] |

| Molecular Weight | 108.14 g/mol | [1][5][6] |

| CAS Number | 3731-52-0 | [1][3][4][5][6][7][8][9] |

| Melting Point | -21 °C / -5.8 °F | [1][2][5][6][7][10][11] |

| Boiling Point | 73-74 °C @ 1 mmHg | [1][5][6][7][10] |

| Density | 1.062 g/mL at 25 °C | [1][5][6][10] |

| Flash Point | 100 °C / 212 °F | [5][7][11] |

| Refractive Index | n20/D 1.551 | [5][6][10] |

| Vapor Pressure | 40Pa/20°C | |

| pH | 11 - 12 (10% H2O 20°C) |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[7] It is known to cause severe skin burns and eye damage.[2][3][4][7][11] Ingestion and skin contact are harmful.[4][7]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Oral Toxicity | 4 | Harmful if swallowed |

| Acute Dermal Toxicity | 4 | Harmful in contact with skin |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound. This includes:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5][7]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][5][7]

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5][7]

3.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

3.4. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

The substance is air-sensitive; store under an inert gas.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[3][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7] |

4.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment. Avoid breathing vapors, mist or gas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[13] Keep in suitable, closed containers for disposal.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, it is known to be corrosive and can cause severe burns.[3][7] There is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3][7]

| Toxicity Metric | Value |

| LD50 Oral Rat | Not available |

| Germ Cell Mutagenicity | No data available |

| Respiratory or Skin Sensitization | No data available |

Source:[3]

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not publicly available within safety data sheets. As a versatile chemical intermediate, its use in synthesis will be highly dependent on the specific reaction conditions and target molecules. Researchers should develop detailed, risk-assessed protocols for any new procedure involving this substance, incorporating the safety information provided in this guide.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS from your supplier before use.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. calpaclab.com [calpaclab.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. This compound | 3731-52-0 | TCI EUROPE N.V. [tcichemicals.com]

- 12. This compound = 99 3731-52-0 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Pyridinemethanamine: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyridinemethanamine, a pivotal building block in medicinal chemistry and drug development. The document delves into the historical context of its synthesis, detailing the evolution of methodologies from early preparations of related aminopyridines to modern, efficient synthetic routes. Key quantitative data on the physicochemical properties of 3-Pyridinemethanamine are presented in a structured format for easy comparison. Detailed experimental protocols for significant synthetic transformations are provided, offering practical insights for laboratory application. Furthermore, this guide explores the crucial role of 3-Pyridinemethanamine as a precursor in the synthesis of pharmacologically active molecules, with a specific focus on the drug Piclidenoson. The mechanism of action for Piclidenoson is elucidated through a detailed signaling pathway diagram, generated using Graphviz, to visualize the complex biological interactions.

Introduction and Historical Context

3-Pyridinemethanamine, also known as 3-picolylamine, is a heterocyclic amine that has garnered significant interest in synthetic and medicinal chemistry due to its versatile reactivity and presence in numerous biologically active compounds. While a singular "discovery" of 3-Pyridinemethanamine is not well-documented, its history is intrinsically linked to the broader exploration of pyridine chemistry and the development of synthetic routes to aminopyridines and their derivatives in the early 20th century.

Early methods for the synthesis of aminopyridines, such as the Hofmann rearrangement of nicotinamide, laid the groundwork for accessing functionalized pyridine scaffolds.[1] The development of efficient reduction methods for pyridine nitriles, particularly 3-cyanopyridine (nicotinonitrile), proved to be a significant advancement in the preparation of 3-Pyridinemethanamine. These methods, including catalytic hydrogenation and chemical reduction with metal hydrides, have become standard procedures in both academic and industrial settings.

The importance of 3-Pyridinemethanamine lies in its utility as a versatile building block. The primary amine functionality and the pyridine ring system allow for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules with diverse pharmacological activities.

Physicochemical and Quantitative Data

A thorough understanding of the physical and chemical properties of 3-Pyridinemethanamine is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| CAS Number | 3731-52-0 | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Melting Point | -21 °C | [2] |

| Boiling Point | 73-74 °C at 1 mmHg | [2] |

| Density | 1.062 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.551 | [2] |

Key Synthetic Methodologies

The synthesis of 3-Pyridinemethanamine is most commonly achieved through the reduction of 3-cyanopyridine. Two primary methods are detailed below: catalytic hydrogenation and chemical reduction with lithium aluminum hydride.

Synthesis of the Precursor: 3-Cyanopyridine (Nicotinonitrile)

A common laboratory-scale synthesis of 3-cyanopyridine involves the dehydration of nicotinamide.

-

In a dry 1-L round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

-

Stopper the flask and shake to thoroughly mix the powders.

-

Connect the flask to an 80-cm air condenser arranged for distillation, with a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

-

Reduce the pressure to 15–20 mm Hg.

-

Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.

-

Heat the mixture vigorously until no more product distills over or until foaming ceases (approximately 15–20 minutes).

-

Allow the apparatus to cool.

-

Rinse the product from the condenser and connecting tube with ether and add it to the distillate.

-

Distill the ether on a steam bath.

-

Distill the remaining product at atmospheric pressure using an air condenser.

-

The yield of nicotinonitrile is typically 71–72 g (83–84%), with a boiling point of 205–208 °C and a melting point of 50–51 °C.[4]

Caption: Synthesis of 3-Cyanopyridine from Nicotinamide.

Reduction of 3-Cyanopyridine to 3-Pyridinemethanamine

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitriles.

-

In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.

-

Add 14.6 g of moist Raney-Nickel (approximately 60% Ni content) in 50 g of water to the mixture.

-

Hydrogenate the mixture under a constant hydrogen pressure of 1 bar.

-

The reaction is typically complete after the theoretical amount of hydrogen has been consumed (approximately 5 hours).

-

After the reaction, switch off the stirrer and quench the reaction mixture with nitrogen.

-

Filter off the catalyst under an argon atmosphere and rinse with water.

-

The resulting product solution contains 3-Pyridinemethanamine, which can be isolated and purified by distillation.

Caption: Catalytic Hydrogenation of 3-Cyanopyridine.

For laboratory-scale synthesis, reduction with lithium aluminum hydride offers a convenient alternative to catalytic hydrogenation.

Note: This is a general procedure for LAH reduction of nitriles and should be adapted with appropriate safety precautions.

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve 3-cyanopyridine in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.

-

Dry the combined organic filtrate over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield crude 3-Pyridinemethanamine, which can be further purified by vacuum distillation.

Caption: LAH Reduction of 3-Cyanopyridine.

Application in Drug Development: The Case of Piclidenoson

3-Pyridinemethanamine and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A notable example is its indirect use in the synthesis of Piclidenoson (also known as CF101), an A3 adenosine receptor (A3AR) agonist that has been investigated for the treatment of various inflammatory diseases such as psoriasis and rheumatoid arthritis. While 3-Pyridinemethanamine itself is not directly incorporated into the final structure of Piclidenoson, related pyridine-containing intermediates are crucial for its synthesis.

Mechanism of Action and Signaling Pathway of Piclidenoson

Piclidenoson exerts its therapeutic effects by selectively binding to and activating the A3 adenosine receptor, which is a G-protein coupled receptor. This activation triggers a cascade of intracellular events that ultimately lead to the modulation of inflammatory responses. The A3AR is often overexpressed in inflammatory and cancer cells, making it an attractive target for therapeutic intervention.

The binding of Piclidenoson to A3AR leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and deregulation of the Wnt/β-catenin pathway. This results in the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation.

Caption: Signaling Pathway of Piclidenoson via A3AR.

Conclusion

3-Pyridinemethanamine is a foundational molecule in the field of medicinal chemistry, with a rich history of synthetic development. Its accessibility through efficient reduction of 3-cyanopyridine has made it a readily available building block for the construction of complex molecular architectures. The application of its derivatives in the synthesis of drugs like Piclidenoson highlights its continued importance in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and professionals in the field of drug discovery and development.

References

Physical properties of 3-Picolylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Picolylamine (also known as 3-(aminomethyl)pyridine), a crucial building block in pharmaceutical and chemical synthesis. This document summarizes its boiling point and density, outlines representative experimental protocols for their determination, and presents the data in a clear, structured format for ease of reference.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its physical characteristics are fundamental to its handling, reaction setup, and purification processes in a laboratory or industrial setting.

Data Summary

The following table summarizes the reported boiling point and density of this compound from various chemical data sources.

| Physical Property | Value | Conditions |

| Boiling Point | 73-74 °C | at 1 mmHg[2][3][4] |

| 226 °C | at atmospheric pressure[5] | |

| Density | 1.062 g/mL | at 25 °C[2][3][4] |

| Specific Gravity | 1.07 | at 20/20 °C |

Experimental Protocols

While the exact protocols used to establish the literature values are not publicly detailed, the following sections describe standard and widely accepted methodologies for determining the boiling point and density of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a substance like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed (open end down) into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

Methodology: Density Determination using a Pycnometer

-

Preparation: A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing: The filled pycnometer is weighed again to determine the mass of the liquid (m₂).

-

Volume Calibration: The same procedure is repeated with a reference substance of known density at the same temperature, typically deionized water, to accurately determine the volume of the pycnometer.

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Logical Workflow for Information Retrieval

The process of obtaining and presenting the physical properties of a chemical compound involves a structured workflow, from initial query to final data presentation.

References

An In-depth Technical Guide to the Solubility of 3-Picolylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-picolylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative data and presenting a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures for applications ranging from chemical synthesis to pharmaceutical formulation.

Introduction to this compound

This compound, also known as 3-(aminomethyl)pyridine, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a pyridine ring and a primary amine group, imparts a unique combination of polarity and basicity, which governs its solubility characteristics. A thorough understanding of its solubility in different organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical supplier information, this compound exhibits good solubility in a range of common organic solvents. The term "miscible" is often used, indicating that it can be mixed in all proportions to form a homogeneous solution. A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble / Miscible[1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1] |

| Benzene | C₆H₆ | Nonpolar | Soluble[3] |

Note: The terms "Soluble" and "Miscible" are reported as found in the source literature. Miscibility implies solubility in all proportions.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a well-established and reliable technique.[4][5][6][7] This method involves equilibrating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution. The following is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The general workflow for the isothermal shake-flask method is depicted in the following diagram:

References

- 1. 3-(Aminomethyl)pyridine, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound | 3731-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-(Aminomethyl)pyridine 3731-52-0 [mingyuanchemical.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Commercial Sources and Purity of 3-Picolylamine for Researchers and Drug Development Professionals

Introduction

3-Picolylamine, also known as 3-(aminomethyl)pyridine, is a critical building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its structural motif, featuring a pyridine ring and a primary amine, allows for versatile chemical modifications, making it an essential intermediate in drug discovery and development. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, and analytical methodologies for assessing the quality of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability and Grades

This compound is readily available from several major chemical suppliers. The standard grade offered by most manufacturers is of high purity, typically ≥99%. While specific "grades" (e.g., technical, pharmaceutical) are not always explicitly advertised for this compound at the research chemical level, the high purity available generally meets the stringent requirements for drug development and other sensitive applications.

Below is a summary of prominent commercial suppliers and the typical purity of their this compound offerings.

| Supplier | Stated Purity | Analytical Method for Purity |

| Sigma-Aldrich (Merck) | ≥99%[1] | Gas Chromatography (GC) |

| Tokyo Chemical Industry (TCI) | >99.0% | Gas Chromatography (GC) |

| Santa Cruz Biotechnology | Not specified, but lot-specific data is available on the Certificate of Analysis[2] | Refer to Certificate of Analysis |

| Thermo Fisher Scientific (Alfa Aesar) | 99% | Not specified |

Purity Analysis and Common Impurities

The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are also employed, particularly for structural confirmation and identification of minor impurities.

Potential Impurities:

While commercial this compound is of high purity, trace amounts of impurities may be present, arising from the synthetic route or degradation. Potential impurities could include:

-

Starting materials: Unreacted precursors from the synthesis, such as 3-cyanopyridine or 3-picoline.

-

Byproducts of synthesis: Isomeric picolylamines (2- and 4-picolylamine) or other pyridine derivatives formed during the reaction.

-

Solvent residues: Residual solvents used in the synthesis and purification process.

-

Water: Due to the hygroscopic nature of amines.

A Certificate of Analysis (CoA) from the supplier is the most reliable source of information on the purity and identified impurities for a specific lot.

Experimental Protocols for Purity Assessment

1. Gas Chromatography (GC) for Purity Determination

This protocol is a general guideline adapted from established methods for the analysis of pyridine derivatives.[3][4][5][6][7] Instrument parameters should be optimized for the specific equipment and column used.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., Agilent CP-Wax 51 for Amines or similar).[3]

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Hold: Maintain 220 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the structure of this compound and detecting impurities.[8][9][10][11][12]

-

Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~8.5 ppm (singlet, 1H, pyridine H2)

-

~8.4 ppm (doublet, 1H, pyridine H6)

-

~7.6 ppm (doublet of triplets, 1H, pyridine H4)

-

~7.2 ppm (doublet of doublets, 1H, pyridine H5)

-

~3.8 ppm (singlet, 2H, CH₂NH₂)

-

~1.8 ppm (broad singlet, 2H, NH₂)

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon-13 NMR spectrum.

-

-

Data Analysis: The ¹H NMR spectrum should be integrated to confirm the proton ratios consistent with the structure of this compound. The presence of unexpected peaks may indicate impurities.

Logical Workflow for Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of commercially sourced this compound.

Caption: Quality assessment workflow for this compound.

Synthesis Pathway Overview

Understanding the synthesis of this compound can provide insights into potential impurities. A common laboratory-scale synthesis involves the reduction of 3-cyanopyridine.

Caption: A typical synthesis route to this compound.

This guide provides a foundational understanding of the commercial landscape and quality control considerations for this compound. For critical applications, it is always recommended to perform in-house quality control on received materials and to consult the supplier's lot-specific Certificate of Analysis.

References

- 1. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. agilent.com [agilent.com]

- 4. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 5. benchchem.com [benchchem.com]

- 6. osha.gov [osha.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 10. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Picolylamine in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Picolylamine, also known as 3-(aminomethyl)pyridine, is a versatile organic compound that serves as an effective ligand in coordination chemistry.[1][2] Its structure, featuring a pyridine ring and an aminomethyl group, allows it to function as a bidentate ligand, binding to metal centers through both its nitrogen donors.[1] This unique combination of a rigid, aromatic pyridine ring and a flexible amine side chain makes it a valuable building block for creating complex molecular frameworks.[1][3] Coordination complexes derived from this compound have shown significant promise in diverse fields, including catalysis, the development of antimicrobial agents, and the creation of advanced luminescent materials. This document provides an overview of its applications, along with detailed experimental protocols for the synthesis and characterization of notable this compound-metal complexes.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 3731-52-0 | [3][4] |

| Molecular Formula | C₆H₈N₂ | [4][] |

| Molecular Weight | 108.14 g/mol | [4][] |

| Appearance | Colorless to yellow liquid | [6][7] |

| Density | 1.062 g/mL at 25 °C | [7] |

| Melting Point | -21 °C | [7] |

| Boiling Point | 73-74 °C at 1 mmHg | [7] |

| Refractive Index (n20/D) | 1.551 | [2] |

Application 1: Heterogeneous Catalysis

This compound complexes are effective catalysts, particularly when immobilized on solid supports. A notable example is a Nickel(II)-picolylamine complex anchored to silica-coated magnetic nanoparticles. This heterogeneous catalyst demonstrates high efficiency in the one-pot synthesis of substituted pyridine derivatives, which are important scaffolds in drug discovery.[8][9][10] The magnetic nature of the support allows for easy recovery and recycling of the catalyst.[9][10]

Quantitative Data: Nanocatalyst Characterization and Performance

The physical properties and catalytic efficacy of the Ni(II)-picolylamine magnetic nanocatalyst (Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄) have been thoroughly characterized.

Table 1: Physicochemical Properties of the Nanocatalyst

| Parameter | Value | Reference |

| Particle Size Distribution | 23–33 nm | [10] |

| Specific Surface Area (BET) | 53.61 m²/g | [10] |

| Magnetic Saturation Value | 37.02 emu/g | [9] |

| Nickel Loading (ICP) | 1.77% | [10] |

| Elemental Composition (EDX) | O: 36.0%, Fe: 39.0%, Si: 19.71%, C: 2.83%, N: 1.45%, Ni: 1.01% | [9] |

Table 2: Catalytic Performance in the Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines

Reaction Conditions: Aldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), catalyst (0.05 g), 80 °C.

| Aldehyde Derivative | Method/Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | A / Solvent-free | 20 | 95 | [10] |

| Benzaldehyde | B / Ethylene Glycol (EG) | 15 | 96 | [10] |

| 4-Chlorobenzaldehyde | A / Solvent-free | 10 | 97 | [10] |

| 4-Chlorobenzaldehyde | B / Ethylene Glycol (EG) | 8 | 97 | [10] |

| 4-Nitrobenzaldehyde | A / Solvent-free | 15 | 96 | [10] |

| 4-Nitrobenzaldehyde | B / Ethylene Glycol (EG) | 10 | 97 | [10] |

| 4-Methylbenzaldehyde | A / Solvent-free | 30 | 93 | [10] |

| 4-Methylbenzaldehyde | B / Ethylene Glycol (EG) | 25 | 94 | [10] |

Experimental Protocol: Synthesis of Ni(II)-Picolylamine Magnetic Nanocatalyst

This protocol describes a stepwise procedure for synthesizing the Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄ catalyst.[9][10]

Step 1: Preparation of Fe₃O₄ Nanoparticles

-

Dissolve FeSO₄·7H₂O (0.9 g) and FeCl₃ (0.97 g) in deionized water (120 mL) at 80 °C under a nitrogen atmosphere.

-

Add a 25% aqueous ammonia solution (120 mL, 1.5 M) dropwise to the solution with vigorous stirring.

-

Collect the resulting black precipitate using a magnet, wash with deionized water until neutral, and dry.

Step 2: Silica Coating (SiO₂@Fe₃O₄)

-

Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and water.

-

Add tetraethyl orthosilicate (TEOS) and an ammonia solution.

-

Stir the mixture for several hours.

-

Collect the silica-coated nanoparticles via magnetic separation, wash with ethanol and water, and dry.

Step 3: Amination with APTES (APTES@SiO₂@Fe₃O₄)

-

Disperse the SiO₂@Fe₃O₄ nanoparticles in dry toluene.

-

Add (3-aminopropyl)triethoxysilane (APTES).

-

Reflux the mixture under nitrogen.

-

Separate the product magnetically, wash with toluene and ethanol, and dry.

Step 4: Functionalization with Triazine (TCT/APTES@SiO₂@Fe₃O₄)

-

Disperse the aminated nanoparticles in a suitable solvent.

-

Add a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride).

-

Stir the reaction at a controlled temperature to substitute one chloride atom.[9]

-

Isolate the product by magnetic separation, wash, and dry.

Step 5: Attachment of this compound Ligand

-

Disperse the TCT-functionalized nanoparticles in acetonitrile (CH₃CN).

-

Add this compound (referred to as 2-picolylamine in the source, but adapted here for this compound application).

-

Reflux the mixture to substitute a second chloride on the triazine ring with the picolylamine.[9][10]

-

Collect the product magnetically, wash, and dry.

Step 6: Coordination of Ni(II)

-

Disperse the picolylamine-functionalized nanoparticles in ethanol (EtOH).

-

Add a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in EtOH.

-

Stir the mixture at room temperature to allow for coordination of Ni(II) ions.[9][10]

-

Collect the final catalyst by magnetic separation, wash thoroughly with ethanol to remove uncoordinated nickel salts, and dry.

Visualization: Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of the magnetic Ni(II)-picolylamine nanocatalyst.

Application 2: Bioinorganic Chemistry and Antimicrobial Agents

The ability of this compound to form stable complexes with biologically relevant metals, such as copper, makes it a target for drug development. Cu(II)-3-picolylamine complexes have been synthesized and investigated for their potential as antibacterial agents.[1] The dual nitrogen donors and the lipophilicity imparted by the pyridine ring are thought to contribute to its biological activity.[1]

Quantitative Data: Synthesis of Cu(II)-3-Picolylamine Complex

Table 3: Synthesis and Yield

| Metal Salt | Ligand | Molar Ratio (Metal:Ligand) | Yield (%) | Product Appearance | Reference |

| CuSO₄·5H₂O | This compound | 1:4 | 78.14 | Dark blue precipitate | [1] |

Experimental Protocol: Synthesis of a Cu(II)-3-Picolylamine Complex

This protocol is based on the synthesis of a Cu(II) complex with potential antibacterial activity.[1]

-

Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in a suitable solvent (e.g., ethanol or methanol-water mixture).

-

In a separate flask, prepare a solution of this compound in the same solvent.

-

Slowly add the this compound solution to the copper sulfate solution with constant stirring. A metal-to-ligand molar ratio of 1:4 is recommended.[1]

-

Observe the formation of a precipitate. The reaction can be stirred at room temperature for several hours to ensure completion.

-

Isolate the resulting precipitate (a dark blue solid) by filtration.

-

Wash the precipitate with the solvent to remove any unreacted starting materials.

-

Dry the final complex under vacuum.

Visualization: Synthesis of Antibacterial Complex

Caption: Synthesis of a Cu(II)-3-picolylamine antibacterial complex.

Application 3: Luminescent Materials

Copper(I) halide complexes featuring this compound have been shown to exhibit highly efficient thermally-activated delayed fluorescence (TADF).[] This property makes them promising candidates for applications in lighting and display technologies, such as organic light-emitting diodes (OLEDs). The emission color can be tuned, with one complex, [Cu₂I₂(3pica)]∞, producing white light at room temperature.[]

Quantitative Data: Photophysical Properties

Table 4: Luminescence Data for Cu(I)-3-Picolylamine Complexes

| Complex | Photoluminescence Quantum Yield (PLQY) | Emission Characteristics | Reference |

| General Cu(I)-3-picolylamine | Up to 18% | Thermally-Activated Delayed Fluorescence (TADF) | [] |

| [Cu₂I₂(3pica)]∞ | 4.5% (at RT) | Multiple emission bands leading to white luminescence | [] |

Experimental Protocol: General Synthesis of Luminescent Cu(I) Complexes

This is a general protocol for synthesizing luminescent copper(I)-picolylamine complexes.[]

-

Select a copper(I) salt, such as copper(I) iodide (CuI).

-

Dissolve the CuI salt in a coordinating solvent like acetonitrile.

-

Add this compound to the solution. The stoichiometry can be varied to obtain different complex structures.

-

Allow the reaction to proceed, which may involve stirring at room temperature or gentle heating.

-

Isolate the resulting solid product by filtration, washing with a non-coordinating solvent, and drying under vacuum.

-

Characterize the product using techniques such as X-ray powder diffraction to confirm the structure.

Visualization: TADF Mechanism

Caption: Energy level diagram illustrating the TADF mechanism.

General Characterization Methods

A comprehensive characterization is essential to confirm the structure, purity, and properties of newly synthesized this compound coordination complexes.

Visualization: General Characterization Workflow

Caption: General workflow for the characterization of a this compound complex.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 3731-52-0 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 6. Dipicolylamine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 3-Picolylamine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Picolylamine, also known as 3-(aminomethyl)pyridine, is a versatile building block in medicinal chemistry. Its pyridine ring and primary amine functional group offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of therapeutic agents.[1][2] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3] This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of novel drugs based on the this compound scaffold.

I. Therapeutic Applications and Biological Activities

A. Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

1. Enzyme Inhibition:

-

Kinase Inhibition: Several this compound derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. For instance, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, which is involved in cell survival and proliferation.[4][5]

2. Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of representative this compound derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1 | N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triamino-cis,cis-1,3,5-trimethylcyclohexane | HeLa (Cervical Cancer) | Cytotoxicity Assay | ~8.0 | [6] |

| 2 | Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | MTT Assay | 6.25 | [7] |

| 3 | Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | MTT Assay | 8.18 | [7] |

| 4 | Amide derivative 2a | K562 (Leukemia) | Not Specified | 2.05 | [6] |

| 5 | Amide derivative 2b | K562 (Leukemia) | Not Specified | 1.87 | [6] |

B. Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.

1. Mechanism of Action:

The precise mechanisms of action for many antimicrobial this compound derivatives are still under investigation. However, it is believed that they may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with DNA replication.

2. Minimum Inhibitory Concentration (MIC) Data:

The following table presents the MIC values for selected this compound derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | Pyridine-based derivative | E. coli | 3.91 | [8] |

| 7 | Pyridine-based derivative | S. aureus | 0.49-1.95 | [8] |

| 8 | Pyridine-based derivative | C. albicans | 0.49-0.98 | [8] |

| 9 | Ruthenium(II/III) complex | S. aureus | 1.25-40 | |

| 10 | Ruthenium(II/III) complex | K. pneumoniae | 1.25-40 |

C. Enzyme Inhibition

Beyond cancer-related kinases, this compound and its derivatives have been shown to inhibit other classes of enzymes, highlighting their potential for treating a variety of diseases.

1. Diamine Oxidase (Histaminase) Inhibition:

This compound itself is a known inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of histamine.[3] Inhibition of DAO can lead to increased histamine levels, which can be useful for studying histamine-related physiological processes.

2. Enzyme Inhibition Data:

The following table summarizes the enzyme inhibitory activity of this compound.

| Compound | Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | Porcine Kidney Diamine Oxidase | Cadaverine and Histamine | ~133 | [3] |

II. Experimental Protocols

A. Synthesis of this compound Derivatives

1. General Protocol for Amide Synthesis from this compound and a Carboxylic Acid:

This protocol describes a general method for the synthesis of amide derivatives of this compound via coupling with a carboxylic acid using a coupling agent.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide derivative.

B. Biological Assays

1. MTT Assay for Anticancer Cytotoxicity:

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

3. Kinase Inhibition Assay (General Protocol):

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as VEGFR-2 or PIM-1. This is often a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, PIM-1)

-

Kinase buffer

-